

# Measuring Glucose Uptake in Primary Neurons with 6-NBDG: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-NBDG

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## Introduction

Glucose is the primary energy substrate for the brain, and the precise regulation of its uptake by neurons is fundamental to normal physiological function. Dysregulated neuronal glucose metabolism is implicated in a range of neurological disorders, including neurodegenerative diseases and epilepsy. Consequently, the ability to accurately measure glucose uptake in primary neurons is a critical tool for basic research and drug development.

This document provides detailed application notes and protocols for measuring glucose uptake in primary neurons using the fluorescent glucose analog, **6-NBDG** (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose). **6-NBDG** is a fluorescently labeled deoxyglucose that is taken up by cells through glucose transporters (GLUTs). Once inside the cell, it is not readily metabolized, leading to its accumulation and allowing for the quantification of uptake via fluorescence measurement.

It is important to note that while **6-NBDG** is a widely used tool, some studies suggest that its uptake may not be exclusively mediated by glucose transporters and can occur through transporter-independent mechanisms.<sup>[1][2]</sup> Therefore, careful experimental design, including the use of appropriate controls, is crucial for the accurate interpretation of results.

## Data Presentation

The following tables summarize quantitative data from representative studies measuring **6-NBDG** uptake in neurons and other neural cell types. These tables are intended to provide a reference for expected results and to highlight the variability in uptake rates observed under different experimental conditions.

Table 1: **6-NBDG** Uptake in Primary Neurons vs. Astrocytes

Cell Type	6-NBDG Concentration (μM)	Incubation Time (min)	Measurement Method	Key Findings	Reference
Primary Cortical Neurons	300	Not specified	Confocal Microscopy	6-NBDG uptake was faster in neurons than in astrocytes.	[3]
Primary Astrocytes	300	Not specified	Confocal Microscopy	The ratio of glucose uptake to 6-NBDG uptake was 6 times lower for neurons than for astrocytes.	[3]
Neurons (in vivo, barrel cortex)	Intravenous injection	Continuous	Two-photon microscopy	At rest, neurons and astrocytes take up 6-NBDG at the same rate.	[4]
Astrocytes (in vivo, barrel cortex)	Intravenous injection	Continuous	Two-photon microscopy	During whisker stimulation, astrocytes significantly increased 6-NBDG uptake, while neuronal uptake remained	[4]

largely  
unchanged.

Table 2: Kinetic Parameters of **6-NBDG** Uptake

Cell Type	Parameter	Value	Notes	Reference
Cultured Astrocytes	Vmax	8.6 ± 3.7 μM/min	Saturable component of uptake.	[5]
Cultured Astrocytes	Km	262 ± 138 μM	Saturable component of uptake.	[5]
L929 Fibroblasts (Glut1 expressing)	-	-	Pharmacologic inhibition or genetic depletion of Glut1 did not significantly impact 6-NBDG uptake.	[1]

## Experimental Protocols

### Protocol 1: Isolation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

- Timed-pregnant rat (E18)
- Dissection medium: Hibernate-E medium supplemented with 1x B-27 supplement and 0.5 mM GlutaMAX

- Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium
- Plating medium: Neurobasal medium supplemented with 1x B-27 supplement, 0.5 mM GlutaMAX, and 25 µM glutamate
- Poly-D-lysine coated culture plates or coverslips
- Sterile dissection tools

#### Procedure:

- Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
- Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
- Isolate the embryonic brains and dissect the cortices.
- Mince the cortical tissue into small pieces.
- Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
- Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in plating medium.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g.,  $1 \times 10^5$  cells/cm<sup>2</sup>).
- Incubate the cultures at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

- After 24 hours, replace half of the plating medium with fresh, glutamate-free Neurobasal medium supplemented with B-27 and GlutaMAX.
- Continue to culture the neurons, replacing half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

## Protocol 2: 6-NBDG Glucose Uptake Assay

This protocol provides a general procedure for measuring glucose uptake in primary neurons using **6-NBDG**. This can be adapted for use with fluorescence microscopy or a microplate reader.

### Materials:

- Primary neuronal cultures (7-14 DIV)
- Krebs-Ringer-HEPES (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO<sub>4</sub>, 1.25 CaCl<sub>2</sub>, 20 HEPES, pH 7.4)
- **6-NBDG** stock solution (e.g., 10 mM in DMSO, store at -20°C protected from light)[\[6\]](#)
- Glucose-free KRH buffer
- Inhibitors or treatment compounds (as required)
- Quenching solution (ice-cold KRH buffer)
- Lysis buffer (e.g., RIPA buffer) for plate reader-based assays

### Procedure:

- Cell Preparation:
  - Wash the primary neuronal cultures twice with warm KRH buffer to remove residual glucose from the culture medium.
  - Starve the cells by incubating them in glucose-free KRH buffer for 30-60 minutes at 37°C.
- Treatment (Optional):

- If testing the effect of a compound, pre-incubate the cells with the compound in glucose-free KRH buffer for the desired time. Include appropriate vehicle controls.
- **6-NBDG Incubation:**
  - Prepare a working solution of **6-NBDG** in glucose-free KRH buffer. A final concentration of 100-300  $\mu$ M is commonly used.[\[3\]](#)
  - Remove the starvation buffer and add the **6-NBDG** working solution to the cells.
  - Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
- **Termination of Uptake:**
  - To stop the uptake, rapidly aspirate the **6-NBDG** solution and wash the cells three times with ice-cold KRH buffer.
- **Quantification:**
  - **Fluorescence Microscopy:**
    - Immediately after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
    - Wash the cells with PBS and mount with an appropriate mounting medium.
    - Image the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~520 nm).
    - Quantify the mean fluorescence intensity per cell using image analysis software.
  - **Microplate Reader:**
    - After the final wash, lyse the cells in lysis buffer.
    - Transfer the cell lysates to a black, clear-bottom 96-well plate.
    - Measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

- Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a BCA or Bradford assay.

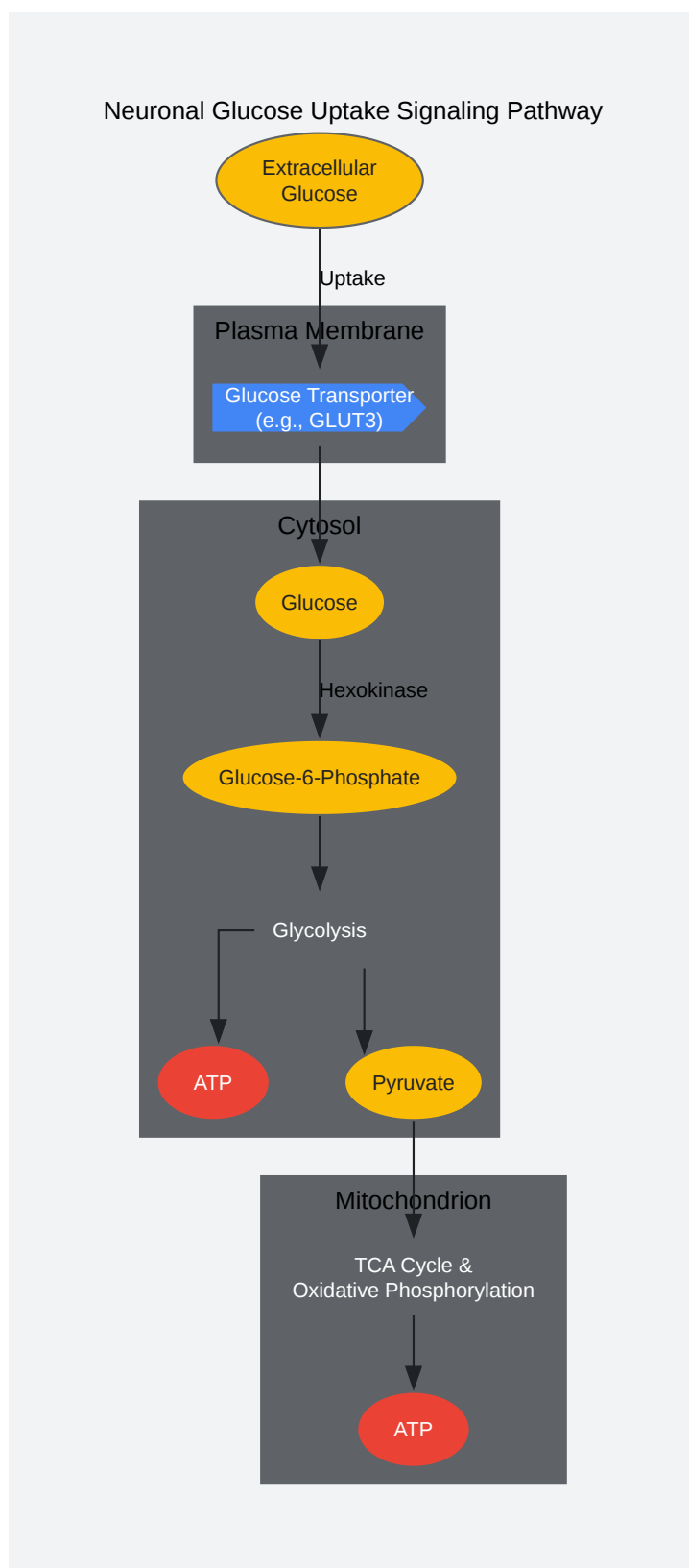
#### Controls:

- Negative Control: Incubate cells in glucose-free KRH buffer without **6-NBDG** to measure background autofluorescence.
- Inhibition Control: Co-incubate cells with **6-NBDG** and a known glucose transporter inhibitor (e.g., cytochalasin B or phloretin) to confirm transporter-mediated uptake. Note that some studies have shown that these inhibitors may not completely block **6-NBDG** uptake.<sup>[1]</sup>
- Competition Control: Co-incubate cells with **6-NBDG** and a high concentration of D-glucose (e.g., 10-20 mM) to compete for uptake via GLUTs.

## Mandatory Visualizations

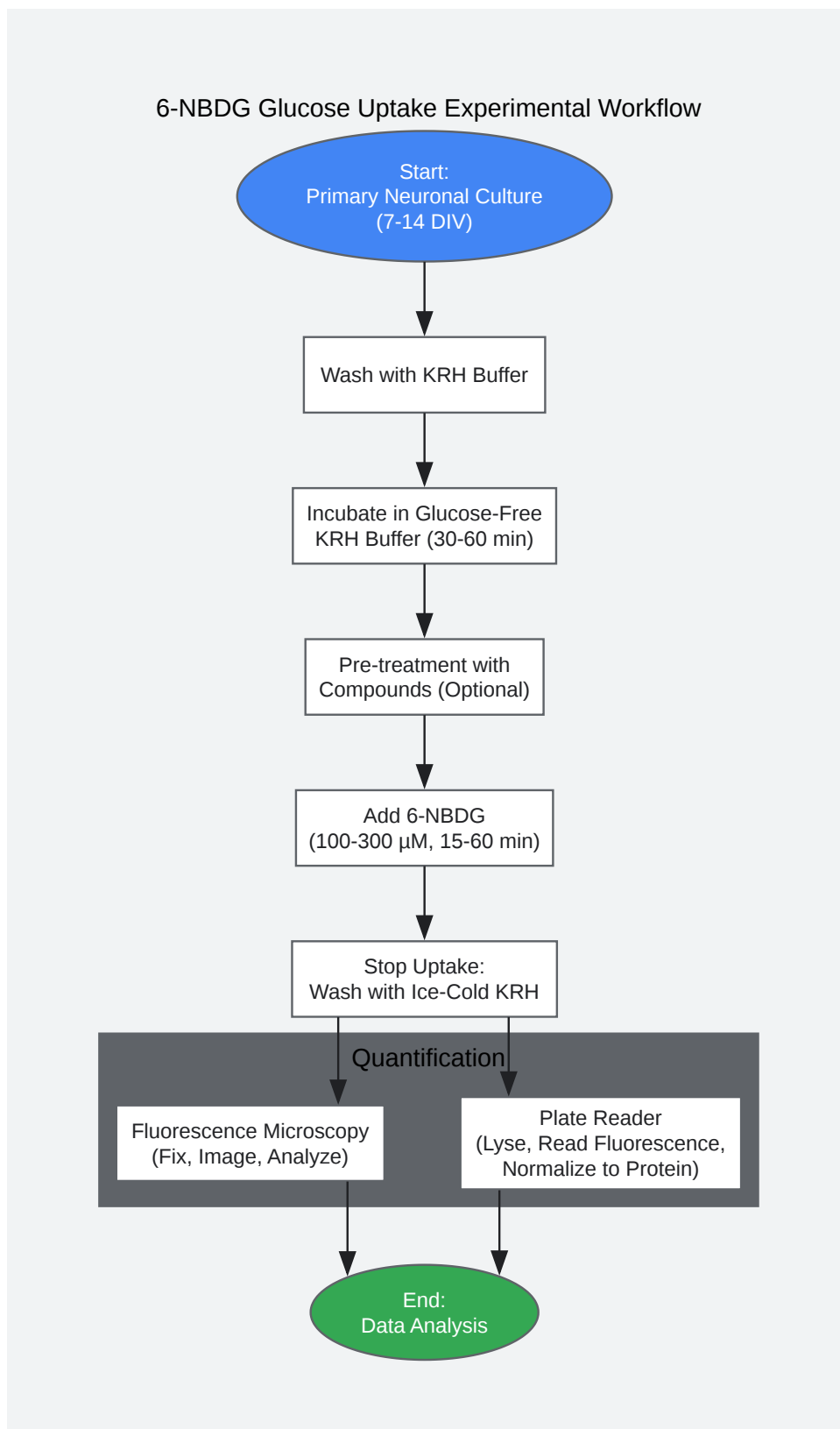
## Signaling Pathways and Experimental Workflows





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Caption: Overview of the neuronal glucose uptake and metabolism pathway.



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Caption: Step-by-step workflow for the **6-NBDG** glucose uptake assay.

## Discussion and Critical Considerations

When using **6-NBDG** to measure glucose uptake in primary neurons, it is essential to be aware of the following considerations:

- **Transporter-Independent Uptake:** As mentioned, several studies have indicated that **6-NBDG** can enter cells through mechanisms other than GLUTs.[1][2] This is a significant limitation of the assay. The inclusion of GLUT inhibitor controls is therefore highly recommended to assess the transporter-dependent portion of the uptake.
- **Differential Uptake in Neurons and Glia:** The relative uptake of **6-NBDG** in neurons versus glial cells (astrocytes) can vary depending on the experimental conditions (in vitro vs. in vivo) and the metabolic state of the cells.[3][4] In mixed cultures, it is important to use cell-type-specific markers to distinguish neuronal uptake from glial uptake.
- **Kinetic Differences:** The transport kinetics of **6-NBDG** are different from those of glucose. **6-NBDG** has a much slower rate of entry into cells.[7] Therefore, results from **6-NBDG** assays should be interpreted as a relative measure of glucose uptake capacity rather than an absolute quantification of glucose flux.
- **Optimization is Key:** The optimal concentration of **6-NBDG** and the incubation time can vary between different neuronal preparations and culture conditions. It is crucial to perform pilot experiments to determine the linear range of uptake for your specific experimental setup.

## Conclusion

Measuring glucose uptake in primary neurons is a valuable technique for understanding neuronal metabolism in health and disease. The fluorescent glucose analog **6-NBDG** provides a convenient and widely used method for this purpose. However, researchers must be mindful of the potential for transporter-independent uptake and other confounding factors. By following well-controlled and optimized protocols, and by carefully interpreting the data within the context of the assay's limitations, valuable insights into neuronal glucose metabolism can be obtained.

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- To cite this document: BenchChem. [Measuring Glucose Uptake in Primary Neurons with 6-NBDG: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022512#measuring-glucose-uptake-in-primary-neurons-with-6-nbdg]

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